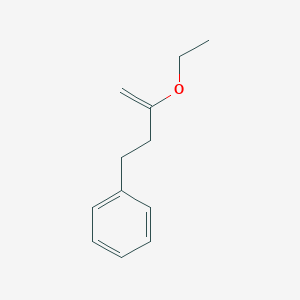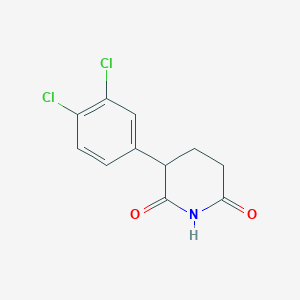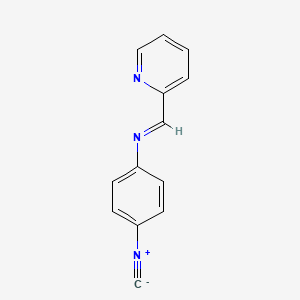
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-: is a chemical compound with the molecular formula C13H9N3 It is known for its unique structure, which includes both an isocyano group and a pyridinylmethylene group attached to a benzenamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- typically involves the reaction of 4-isocyanobenzenamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
While specific industrial production methods for Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound is produced in sufficient quantities for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, reduction may produce amines, and substitution reactions can result in a variety of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, while the pyridinylmethylene group can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-]
- Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)-
Uniqueness
Benzenamine, 4-isocyano-N-(2-pyridinylmethylene)- is unique due to the presence of both an isocyano group and a pyridinylmethylene group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or both of these functional groups.
Propiedades
Número CAS |
628728-88-1 |
|---|---|
Fórmula molecular |
C13H9N3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(4-isocyanophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C13H9N3/c1-14-11-5-7-12(8-6-11)16-10-13-4-2-3-9-15-13/h2-10H |
Clave InChI |
YXWGWQSMPQGLFK-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=C(C=C1)N=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


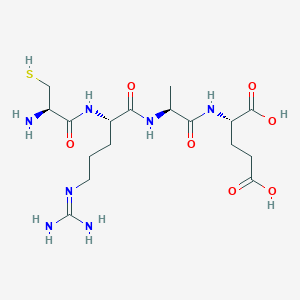
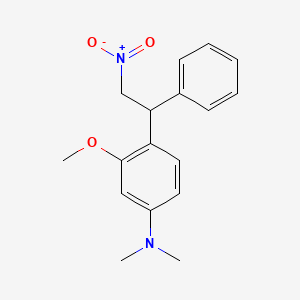
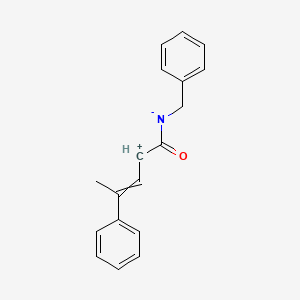
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)

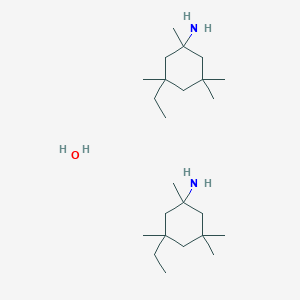
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
